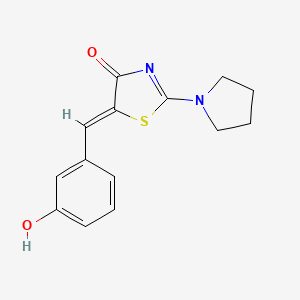![molecular formula C12H20N8O B5547466 1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE](/img/structure/B5547466.png)
1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE is a useful research compound. Its molecular formula is C12H20N8O and its molecular weight is 292.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide is 292.17600729 g/mol and the complexity rating of the compound is 344. The solubility of this chemical has been described as 33.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of heterocyclic systems, including triazines, is a field of significant interest due to their wide range of applications. For instance, Kočevar, Stanovnik, and Tislér (1978) investigated transformations of 3-Diazopyrazolo[3,4-b] pyridine, leading to the formation of condensed 1,2,4-triazine derivatives, showcasing the versatility of these compounds in synthesizing new heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978). This foundational work indicates the potential pathways for synthesizing complex molecules, possibly including 1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinecarboxamide.
Antimicrobial and Antiviral Applications
Ali (2009) synthesized novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, exploring their potential as antimicrobial agents. This study highlights the biological activity of triazine derivatives, suggesting their use in developing new antimicrobial agents (Ali, 2009). Similarly, Hebishy, Salama, and Elgemeie (2020) reported the synthesis of benzamide-based 5-aminopyrazoles and their fused derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus, indicating the potential of triazine derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Corrosion Inhibition
Singh et al. (2018) explored the use of triazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating high inhibition efficiencies. This study showcases the application of triazine derivatives in industrial applications, particularly in protecting materials from corrosion (Singh et al., 2018).
Anticancer Potential
Research into the anticancer activity of heterocyclic compounds, including those related to triazines, has been a significant focus area. For example, Mohareb and Mohamed (2010) demonstrated the synthesis of hydrazide-hydrazone derivatives leading to heterocyclizations that afford compounds with high antitumor effects (Mohareb & Mohamed, 2010).
特性
IUPAC Name |
1-amino-1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N8O/c13-9(21)20(14)12-16-10(18-5-1-2-6-18)15-11(17-12)19-7-3-4-8-19/h1-8,14H2,(H2,13,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHVADQOFKKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N(C(=O)N)N)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-dichloro-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B5547392.png)
![[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B5547400.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![N-[2-(pyrimidin-2-ylsulfanyl)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B5547442.png)
METHANONE](/img/structure/B5547448.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![[1-(4-chlorophenyl)cyclobutyl]-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5547483.png)
